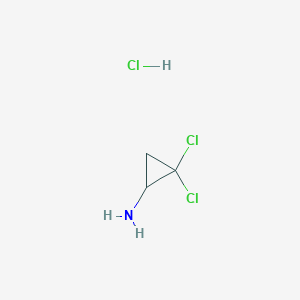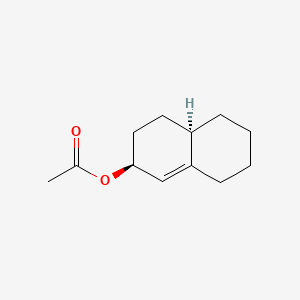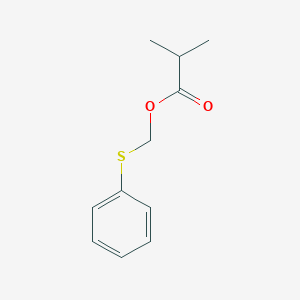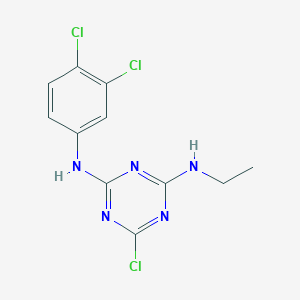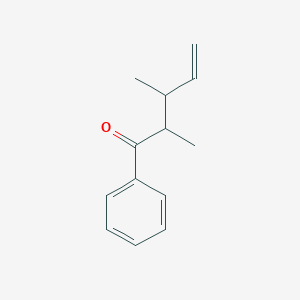
2,3-Dimethyl-1-phenylpent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C₁₃H₁₆O It is characterized by a phenyl group attached to a pentenone structure, with two methyl groups at the 2nd and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-phenylpent-4-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by dehydration to form the desired enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the enone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
2,3-Dimethyl-1-phenylpent-4-en-1-one can be compared with other similar compounds such as:
1-Phenyl-1-penten-3-one: Similar structure but with different substitution patterns.
2,3-Dimethyl-1-phenylbut-3-en-1-one: A shorter carbon chain but similar functional groups.
4-Phenyl-3-buten-2-one: Different positioning of the phenyl group and double bond.
Uniqueness: The unique combination of the phenyl group and the enone structure, along with the specific positioning of the methyl groups, gives this compound distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
105824-14-4 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
Clave InChI |
DRIDBBIKGIUOBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


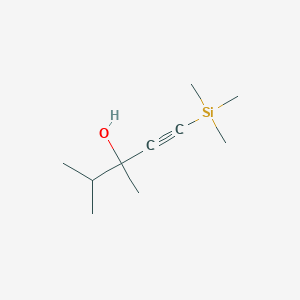
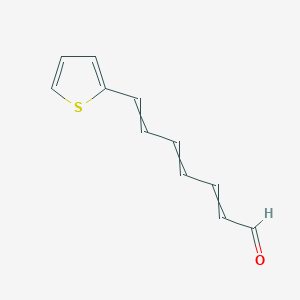
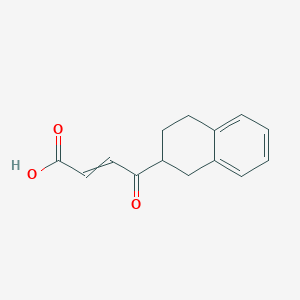
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
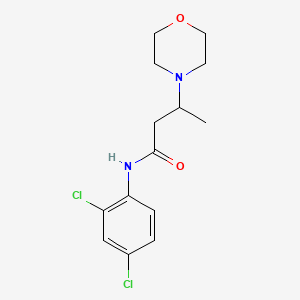
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)

